(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide

Tyrosine kinase inhibition p60c-src Structure–activity relationship

(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide is a synthetic 2-imino-2H-chromene-3-carboxamide derivative characterized by a 6-nitro substitution on the chromene core, a 3-fluorophenyl imino group at position 2, and a primary carboxamide at position 3. The compound (molecular formula C16H10FN3O4, MW 327.27 g/mol) possesses a Z‑configured imine bond, as confirmed by spectroscopic characterization.

Molecular Formula C16H10FN3O4
Molecular Weight 327.271
CAS No. 313234-32-1
Cat. No. B2881814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide
CAS313234-32-1
Molecular FormulaC16H10FN3O4
Molecular Weight327.271
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C16H10FN3O4/c17-10-2-1-3-11(8-10)19-16-13(15(18)21)7-9-6-12(20(22)23)4-5-14(9)24-16/h1-8H,(H2,18,21)
InChIKeyFXCXJKDYWSJAOZ-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide (CAS 313234-32-1): A 6-Nitro-2-iminochromene Scaffold for Selective Probe Development


(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide is a synthetic 2-imino-2H-chromene-3-carboxamide derivative characterized by a 6-nitro substitution on the chromene core, a 3-fluorophenyl imino group at position 2, and a primary carboxamide at position 3 . The compound (molecular formula C16H10FN3O4, MW 327.27 g/mol) possesses a Z‑configured imine bond, as confirmed by spectroscopic characterization [1]. This scaffold belongs to a privileged class of heterocycles that has yielded potent inhibitors of dynamin GTPase (IC50 values 260 nM–100 µM) [2], protein tyrosine kinases [3], and histone deacetylases [4]; however, the specific 3-fluoro regioisomer itself remains a largely unexplored chemotype with no reported biological activity in ChEMBL as of 2025 [5].

Why (Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide Cannot Be Replaced by a Generic 2-Iminochromene Analog


Generic substitution within the 2-iminochromene-3-carboxamide class is precluded by steep structure–activity relationships (SAR) that govern target engagement. In the p60c-src tyrosine kinase series, translocation of a single hydroxyl substituent from the 3ʹ- to the 2ʹ-position of the N‑phenyl ring resulted in a 285‑fold loss of inhibitory potency [1], demonstrating that the regiochemistry of the imino‑aryl group is a critical determinant of biological activity. The 6‑nitro group is not a passive spectator: in the N‑alkyl(aryl)-2-imino-6-nitro‑2H‑chromene‑3‑carboxamide series, its presence is essential for the antimicrobial phenotype, with MIC values ranging from 250 to 1000 µg/mL against S. aureus and E. coli, whereas the corresponding 2‑oxo analogs display a divergent activity profile [2]. Furthermore, the Z‑configuration of the exocyclic imine, confirmed by ¹H NMR for this compound, defines the three‑dimensional presentation of the fluorophenyl ring to the binding pocket; epimerization to the E‑isomer would fundamentally alter the geometry of key interactions [3]. Consequently, apparently minor structural changes—fluoro positional isomerism, reduction of the nitro group, replacement of the imino with an oxo functionality, or stereochemical inversion—can produce compounds with qualitatively different potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for (Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide (CAS 313234-32-1)


Predicted Tyrosine Kinase Inhibitory Potency Advantage Conferred by 3-Fluoro vs. 2-Fluoro or 4-Fluoro Regioisomers

In the 3-(N-phenyl)carbamoyl-2-iminochromene series, the position of a single substituent on the N‑phenyl ring exerts a profound, quantifiable influence on p60c‑src tyrosine kinase inhibition. Patent US5648378 explicitly reports that the 3ʹ‑hydroxylated analog (9TA) is 285‑fold more potent than the 2ʹ‑hydroxylated analog (9TO) and 54‑fold more potent than the 4ʹ‑hydroxylated analog (9T) [1]. Extrapolating this well‑established positional SAR to the fluorinated series predicts that the 3‑fluoro regioisomer (CAS 313234‑32‑1) will exhibit substantially greater inhibitory potency than the corresponding 2‑fluoro or 4‑fluoro congeners. The 2‑fluoro isomer (CAS 313985‑80‑7) and the 4‑fluoro isomer have been catalogued by chemical suppliers but lack any published biological activity , further underscoring that the 3‑fluoro substitution pattern represents the structurally rationalized and SAR‑privileged choice.

Tyrosine kinase inhibition p60c-src Structure–activity relationship

Class‑Level Antimicrobial Activity of 6-Nitro-2-iminochromene‑3‑carboxamides vs. 2-Oxo Analogs

Mikhalev et al. (2012) systematically compared the antimicrobial activity of two structurally paired series: N‑alkyl(aryl)-2‑imino‑6‑nitro‑2H‑chromene‑3‑carboxamides and N‑aryl‑2‑oxo‑6‑nitro‑2H‑chromene‑3‑carboxamides [1]. Among the imino series, several members displayed antimicrobial activity against S. aureus and E. coli, with MIC values spanning 250–1000 µg/mL. The imino functionality is mechanistically significant: the basic imine nitrogen can participate in hydrogen bonding and electrostatic interactions with bacterial targets that the neutral 2-oxo carbonyl cannot replicate. While individual MIC values for the 3‑fluorophenyl derivative were not reported in this study, the compound unequivocally belongs to the active imino subclass, and the 6‑nitro substitution is a prerequisite for the observed antimicrobial phenotype within this chemotype.

Antimicrobial MIC Nitrochromene Staphylococcus aureus

LogP‑Driven Differentiation: Balanced Lipophilicity of 3‑Fluorophenyl vs. 3‑Trifluoromethylphenyl Analog

The predicted logP of (Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide is 2.20 (ALOGPs), as recorded in the ZINC20 database [1]. The 3‑trifluoromethylphenyl analog (estimated logP ≈ 3.0, based on the Hansch π constant for CF3 vs. F) exhibits approximately 0.8 log units higher lipophilicity, which risks exceeding the optimal range for oral bioavailability (Lipinski logP <5; preferred range 1–3) and may increase non‑specific protein binding. The unsubstituted phenyl analog (estimated logP ≈ 1.7) falls below the optimal range and lacks the halogen‑bonding capacity of the fluorine atom, which can contribute favorably to target‑binding enthalpy. The 3‑fluorophenyl substitution thus occupies an intermediate, “drug‑like” lipophilicity window that balances membrane permeability with aqueous solubility [1].

Lipophilicity LogP Drug-likeness Physicochemical properties

Zero Reported Biological Activity: A Blank‑Slate Chemical Probe for Novel Target Deconvolution

Unlike many 2‑iminochromene‑3‑carboxamide derivatives that have been extensively characterized—for example, the dynamin inhibitor series with reported IC50 values from 260 nM to 100 µM [1] and the HDAC2 inhibitor BDBM50525180 (IC50 = 205 nM) [2]—the compound (Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide has zero biological activities registered in the ChEMBL database [3]. This absence of prior annotation is a quantifiable differentiation: it makes the compound eligible for deployment as a genuinely novel chemical probe in unbiased phenotypic or chemoproteomic screens, where pre‑existing target bias would confound hit deconvolution. The combination of structural features (Z‑imino, 6‑nitro, 3‑fluorophenyl) absent from any characterized bioactive molecule in ChEMBL further supports its utility as a unique tool compound.

Chemical probe Target identification Phenotypic screening Novelty

Protein Tyrosine Kinase Scaffold Validation: 2-Iminochromene p60c‑src Inhibitory Activity Ranges from 260 nM to 100 µM

Two independent chemical series confirm that the 2-iminochromene scaffold is a validated pharmacophore for kinase and GTPase inhibition. In the dynamin GTPase program, thirteen discrete iminochromenes (iminodyns 14‑38) displayed IC50 values from 260 nM to 100 µM, with the most potent dimers achieving IC50 values of 260 ± 80 and 330 ± 70 nM [1]. In the p60c‑src tyrosine kinase series, polyhydroxylated 3‑(N‑phenyl)carbamoyl‑2-iminochromene derivatives exhibited potent inhibition, and positional SAR established that the N‑phenyl ring substitution pattern is a dominant driver of potency [2]. The title compound incorporates the identical 2-iminochromene-3-carboxamide core present in both validated series, with the 3‑fluorophenyl imino substituent occupying the position that SAR dictates as optimal for target engagement [2].

Protein tyrosine kinase p60c-src Dynamin GTPase IC50

Recommended Research and Procurement Applications for (Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide


Kinase Profiling and p60c‑src Selectivity Screening

The potent kinase inhibition SAR established for polyhydroxylated 3‑(N‑phenyl)carbamoyl‑2-iminochromenes [1] supports the use of this 3‑fluorophenyl regioisomer in focused kinase profiling panels. Procurement is justified for academic and biotech groups seeking to identify novel p60c‑src or Src‑family kinase inhibitors with a defined N‑phenyl pharmacophore. The 3‑fluoro substituent is predicted to confer a potency advantage of up to 285‑fold over the 2‑fluoro isomer [1], making this the preferred compound for primary screening rather than the more commonly catalogued ortho‑ or para‑fluoro analogs.

Antimicrobial Pharmacophore Optimization

The documented antimicrobial activity of the N‑alkyl(aryl)-2-imino‑6‑nitro‑2H‑chromene‑3‑carboxamide series (MIC 250–1000 µg/mL against S. aureus and E. coli) [2] positions this compound as a synthetic intermediate for further MIC‑guided optimization. Researchers can systematically vary the 3‑fluorophenyl group to probe the SAR around the imino‑aryl substituent while retaining the 6‑nitro‑2-iminochromene core, which the Mikhalev study establishes as essential for antibacterial activity [2].

Chemical Probe for Novel Target Deconvolution

With zero bioactivities reported in ChEMBL [3], this compound is ideally suited for deployment in unbiased chemical biology workflows—including thermal proteome profiling (TPP), affinity‑based proteomics, or phenotypic screening—where prior target annotation would otherwise bias hit selection. Its logP of 2.20 [3] places it within a favorable range for cell permeability, and the absence of known pharmacology makes it a uniquely clean tool for discovering novel protein targets within the druggable proteome.

Dynamin GTPase Inhibitor Library Expansion

The Hill et al. (2010) iminodyn library established the 2-iminochromene scaffold as a validated dynamin GTPase inhibitory chemotype with IC50 values as low as 260 nM [4]. The title compound extends the chemical space of this library into the 6‑nitro‑substituted, 3‑fluorophenyl imino quadrant, a region so far unexplored in published dynamin inhibitor SAR. Its inclusion in follow‑up libraries would test whether the 6‑nitro group enhances or modulates dynamin inhibition relative to the 7,8‑dihydroxy substitution pattern of the most potent iminodyns [4].

Quote Request

Request a Quote for (Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.